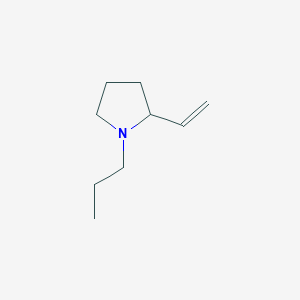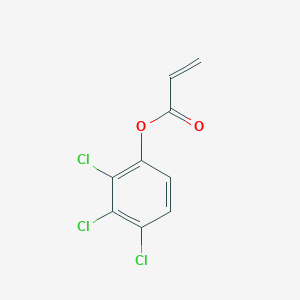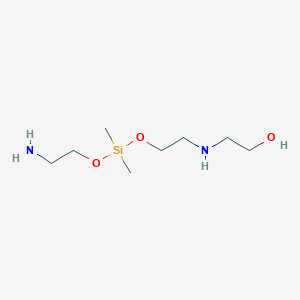
1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol is a unique organosilicon compound characterized by its complex structure, which includes an amino group, a silane group, and multiple oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol typically involves the reaction of silane precursors with amino alcohols under controlled conditions. The reaction is often carried out in the presence of catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and solvents used, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The silane group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes .
Aplicaciones Científicas De Investigación
1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific chemical and physical properties
Mecanismo De Acción
The mechanism by which 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the silane group can interact with silicon-based materials. These interactions can influence the compound’s behavior in biological and industrial applications .
Comparación Con Compuestos Similares
- 4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0,2,6]decan-9-one
- (1S,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decan-9-one
Comparison: Compared to these similar compounds, 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol is unique due to the presence of the amino group and its specific structural configuration.
Propiedades
Número CAS |
89865-11-2 |
|---|---|
Fórmula molecular |
C8H22N2O3Si |
Peso molecular |
222.36 g/mol |
Nombre IUPAC |
2-[2-[2-aminoethoxy(dimethyl)silyl]oxyethylamino]ethanol |
InChI |
InChI=1S/C8H22N2O3Si/c1-14(2,12-7-3-9)13-8-5-10-4-6-11/h10-11H,3-9H2,1-2H3 |
Clave InChI |
HYJQATADTTYGIF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(OCCN)OCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


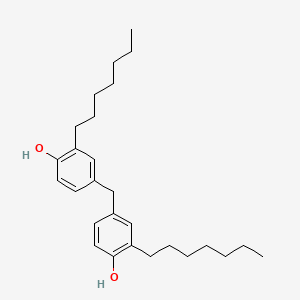
![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)
![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
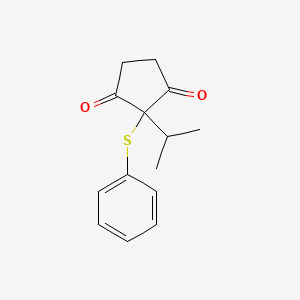
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
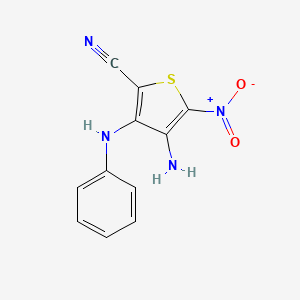

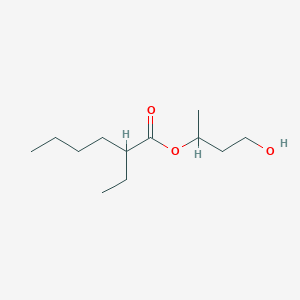
![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)
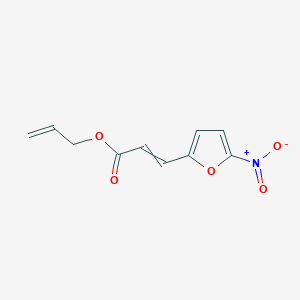
![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
